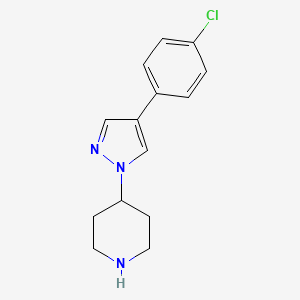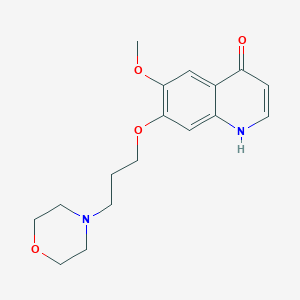
Didymium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didymium chloride is a chemical compound composed of a mixture of rare earth elements, primarily praseodymium and neodymium. The term “didymium” originates from the Greek word “didymos,” meaning twin, reflecting its composition of two closely related elements. This compound is known for its unique optical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didymium chloride can be synthesized through the reaction of didymium oxide with hydrochloric acid. The reaction typically involves dissolving didymium oxide in concentrated hydrochloric acid, followed by evaporation of the solution to obtain this compound crystals. The reaction can be represented as follows:
Didymium oxide+Hydrochloric acid→Didymium chloride+Water
Industrial Production Methods: Industrial production of this compound often involves the extraction of didymium from monazite or bastnäsite ores. The ores are first treated with sulfuric acid to separate the rare earth elements. The resulting mixture is then subjected to solvent extraction and ion exchange processes to isolate didymium. The isolated didymium is then reacted with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Didymium chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form didymium oxide.
Reduction: this compound can be reduced to its metallic form using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other halides such as sodium chloride or potassium chloride in aqueous solutions.
Major Products Formed:
Oxidation: Didymium oxide.
Reduction: Metallic didymium.
Substitution: Corresponding halide salts.
Scientific Research Applications
Didymium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a dopant in glass manufacturing to improve optical properties.
Biology: Utilized in spectroscopic studies to investigate the behavior of biological molecules.
Medicine: Employed in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Used in the production of specialized glass and ceramics, as well as in the manufacturing of permanent magnets.
Mechanism of Action
The mechanism of action of didymium chloride involves its interaction with various molecular targets and pathways. In catalysis, this compound acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of chemical reactions. In spectroscopic studies, this compound’s unique optical properties allow it to absorb and emit light at specific wavelengths, making it useful for analyzing the behavior of molecules.
Comparison with Similar Compounds
Didymium chloride is unique due to its composition of praseodymium and neodymium. Similar compounds include:
Praseodymium chloride: Contains only praseodymium and has distinct optical properties.
Neodymium chloride: Contains only neodymium and is widely used in the production of neodymium magnets.
Lanthanum chloride: Contains lanthanum and is used in various industrial applications.
Compared to these compounds, this compound offers a combination of properties from both praseodymium and neodymium, making it versatile for a range of applications.
Properties
IUPAC Name |
trichloroneodymium;trichloropraseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUHLHXFJEOTI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pr](Cl)Cl.Cl[Nd](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6NdPr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648750 |
Source


|
| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11098-90-1 |
Source


|
| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)













